

# Comparative Analysis of Gas Phase Thermochemistry Data for Isobutyronitrile and its Isomers

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## Compound of Interest

Compound Name: *Isobutyronitrile*

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[City, State] – [Date] – A comprehensive comparative guide on the gas phase thermochemistry of **isobutyronitrile** and its structural isomers, n-butyronitrile and pivalonitrile, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of key thermochemical properties, including enthalpy of formation, entropy, and heat capacity, supported by experimental data to facilitate objective analysis and comparison.

This publication addresses the critical need for reliable thermochemical data in computational chemistry and drug design, where understanding the energetic properties of molecules is paramount for predicting their behavior and interactions. By presenting data for **isobutyronitrile** alongside its isomers, this guide offers valuable insights into the effects of molecular structure on thermodynamic stability.

## Gas Phase Thermochemical Data at 298.15 K

A compilation of experimental and computational gas phase thermochemical data for **isobutyronitrile**, n-butyronitrile, and pivalonitrile is presented below. These values are essential for calculating reaction energies, equilibrium constants, and for validating computational models.

Compound	Formula	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	$S^\circ_{\text{gas}}$ (J/mol·K)	$C_{p,\text{gas}}$ (J/mol·K)	Method	Reference
Isobutyronitrile	C <sub>4</sub> H <sub>7</sub> N	22.8	314.66	99.69	Ccr, Calc	[1],[2]
24.3 ± 1.8	Ccb	[1]				
n-Butyronitrile	C <sub>4</sub> H <sub>7</sub> N	-6.8 to -4.8	325.5 ± 2.1	98.3 ± 2.1	Exp	[3]
Pivalonitrile	C <sub>5</sub> H <sub>9</sub> N	-39.9	232.00	179.37	Exp	[4]

#### Notes on Data:

- $\Delta_f H^\circ_{\text{gas}}$ : Standard enthalpy of formation in the gas phase.
- $S^\circ_{\text{gas}}$ : Standard molar entropy in the gas phase.
- $C_{p,\text{gas}}$ : Molar heat capacity at constant pressure in the gas phase.
- Ccr: Combustion calorimetry (reaction).
- Ccb: Combustion calorimetry (bomb).
- Calc: Calculated.
- Exp: Experimental.
- The range of values for n-butyronitrile's enthalpy of formation reflects results from different experimental determinations.[3]

## Experimental and Computational Methodologies

The determination of gas phase thermochemical data relies on a combination of precise experimental measurements and sophisticated computational models.

## Experimental Protocols: Combustion Calorimetry

The experimental values for the enthalpy of formation of **isobutyronitrile** and its isomers were primarily determined using oxygen bomb calorimetry.[1][3] This technique involves the complete combustion of a known mass of the liquid sample in a high-pressure oxygen environment within a calibrated calorimeter.

A generalized protocol for the combustion calorimetry of liquid nitriles includes:

- **Sample Preparation:** A weighted sample of the purified liquid nitrile is encapsulated in a combustible container of known heat of combustion.
- **Calorimeter Setup:** The bomb is charged with a known amount of water and pressurized with pure oxygen. The calorimeter vessel is filled with a precise amount of water, and the entire assembly is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited electrically, and the temperature change of the water in the calorimeter is meticulously recorded with high-precision thermometers.
- **Data Analysis:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibration with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid from the nitrogen in the sample.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Computational Protocols: Ab Initio Calculations

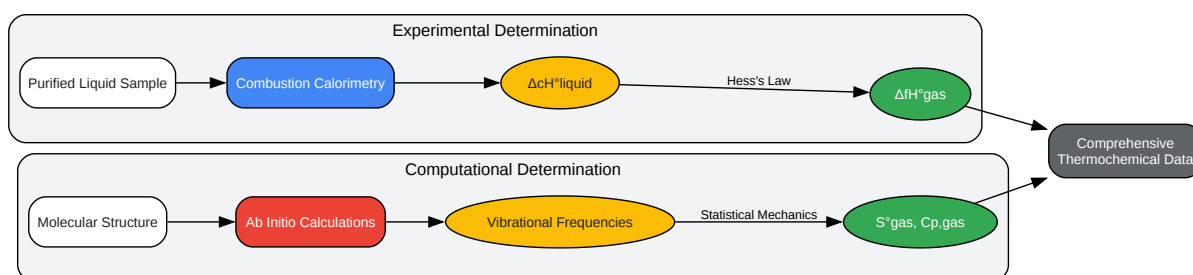
Due to the challenges in experimentally measuring gas phase entropy and heat capacity for all compounds, computational methods are often employed. The calculated values for **isobutyronitrile**'s entropy and heat capacity were obtained from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).[2] These calculations are typically performed using high-level ab initio methods, such as coupled-cluster theory or density functional theory (DFT), combined with statistical mechanics.

A typical workflow for these calculations involves:

- **Geometry Optimization:** The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
- **Vibrational Frequency Calculation:** The vibrational frequencies of the molecule are calculated at the optimized geometry.
- **Partition Function Calculation:** The translational, rotational, and vibrational partition functions are calculated from the molecular properties (mass, moments of inertia, and vibrational frequencies).
- **Thermodynamic Property Calculation:** The standard entropy and heat capacity are then derived from the partition functions using standard statistical mechanics formulas.

## Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical relationship between experimental and computational approaches for determining the gas phase thermochemistry of a molecule like **isobutyronitrile**.



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Workflow for thermochemical data determination.

This guide serves as a valuable resource for researchers requiring accurate thermochemical data for **isobutyronitrile** and related compounds, enabling more precise modeling and prediction in various scientific and industrial applications.

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